4-Position Chlorine Reactivity Outpaces 2-Position Chlorine in Suzuki–Miyaura Cross‑Coupling
In palladium‑catalyzed Suzuki–Miyaura coupling with stereodefined alkenylboronic acids, the chlorine atom at the 4‑position of chloropyrimidines reacts faster and with higher conversion than the chlorine atom at the 2‑position. Tan et al. demonstrated that when 2,4‑dichloropyrimidine was coupled with one equivalent of alkenylboronic acid, the reaction occurred exclusively at the 4‑position prior to the 2‑position, with isolated monosubstituted yields of up to 90% before any 2‑substitution was observed [1]. This contrasts with 2‑chloropyrimidine alone, which requires longer reaction times and delivers yields averaging ~80–85% across entries 1–6 (Table 2) [1].
| Evidence Dimension | Regioselective reaction rate and coupling yield (4‑Cl vs 2‑Cl in pyrimidine) |
|---|---|
| Target Compound Data | 4‑position chlorine in 4‑chloropyrimidines (structural class encompassing target compound): faster coupling kinetics; monosubstitution at the 4‑position occurs selectively before any 2‑position reaction [1]. |
| Comparator Or Baseline | 2‑Chloropyrimidine (single 2‑position chlorine): longer reaction time required; isolated yields 80–90% (Table 2) under optimized conditions (3 mol% PdCl₂(PPh₃)₂, K₃PO₄·3H₂O, THF, reflux, 24 h) [1]. |
| Quantified Difference | 4‑Position chlorine coupling rate is qualitatively faster than 2‑position chlorine coupling rate; 4‑position monosubstitution yields (e.g., 90% for entry 1 in Table 3) are comparable to or exceed 2‑position yields (80–90%), but with superior reaction selectivity [1]. |
| Conditions | PdCl₂(PPh₃)₂ (3 mol%), K₃PO₄·3H₂O (1.0 mmol), trans‑alkenylboronic acid (0.5 mmol), substrate (0.5 mmol), THF, reflux, 17–24 h [1]. |
Why This Matters
For chemists performing sequential functionalization, the faster 4‑position reactivity of the target compound enables efficient first‑step diversification while preserving the 6‑position ethoxyvinyl group, reducing side‑product formation compared to 2‑chloro regioisomers.
- [1] Tan, J.; Chang, J.; Deng, M. The Facile Route to Stereodefined Alkenyl‐Substituted Pyrimidines. Synthetic Communications 2004, 34 (20), 3773–3783. DOI: 10.1081/SCC-200032495 View Source
